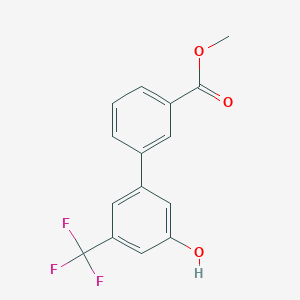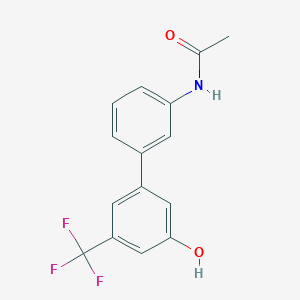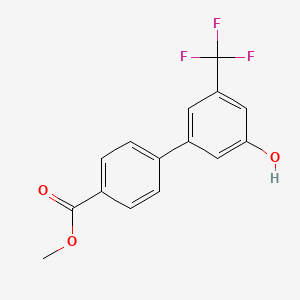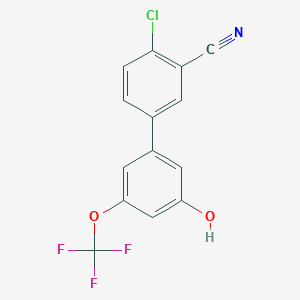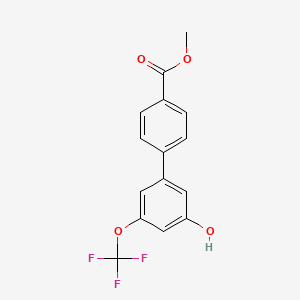
5-(2,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(2,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (also known as 5-DMPT-3-TFP, 95%) is a synthetic phenol compound with a trifluoromethoxyphenol moiety. It is a colorless to pale yellow liquid with a characteristic odor. This compound has a wide range of applications in the fields of organic synthesis and pharmaceuticals. Its unique chemical structure makes it an ideal candidate for a range of applications, including the synthesis of various organic compounds, the synthesis of pharmaceuticals, and the study of the biochemical and physiological effects of various compounds.
Scientific Research Applications
5-DMPT-3-TFP, 95% is widely used in scientific research due to its unique chemical structure. It is used in the synthesis of various organic compounds, including peptides, polymers, and pharmaceuticals. It is also used in the study of the biochemical and physiological effects of various compounds. It is also used as a reagent in the synthesis of various drugs, including antibiotics and anti-cancer drugs. In addition, it is used in the study of the mechanisms of action of various drugs and in the design of new drugs.
Mechanism of Action
The mechanism of action of 5-DMPT-3-TFP, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of various compounds. In addition, it is believed that the compound may act as a scavenger of free radicals, which can lead to the formation of toxic compounds. Furthermore, the compound may also act as an antioxidant, which can help to protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPT-3-TFP, 95% are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body. For example, it may act as an anti-inflammatory agent, which can help to reduce inflammation in the body. It may also have a protective effect on the liver and kidneys, which can help to reduce the risk of certain diseases. In addition, it may have a positive effect on the cardiovascular system, which can help to reduce the risk of heart disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-DMPT-3-TFP, 95% in laboratory experiments is that it is a relatively inexpensive compound. In addition, it is highly soluble in most organic solvents, making it easy to use in a variety of experiments. However, the compound is also highly reactive, which can make it difficult to control the reaction conditions. In addition, the compound is volatile and can be easily evaporated, which can make it difficult to accurately measure the amount of the compound used in an experiment.
Future Directions
In the future, 5-DMPT-3-TFP, 95% could be used in the development of new drugs and therapies. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the mechanisms of action of various drugs and to design new drugs. Furthermore, it could be used to study the toxicological effects of various compounds and to develop new methods of drug delivery. Finally, it could be used to study the effects of environmental pollutants on human health.
Synthesis Methods
5-DMPT-3-TFP, 95% can be synthesized by a reaction between 2,5-dimethoxyphenol and trifluoromethoxybenzene. The reaction is carried out in an acidic medium in the presence of an appropriate catalyst. The reaction produces a mixture of the desired product and the by-products. The by-products are then separated from the desired product by distillation. The yield of the product can be improved by increasing the reaction temperature and by using a higher concentration of the catalyst.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-11-3-4-14(21-2)13(8-11)9-5-10(19)7-12(6-9)22-15(16,17)18/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDIQQROBARYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686667 | |
| Record name | 2',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-71-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′,5′-dimethoxy-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



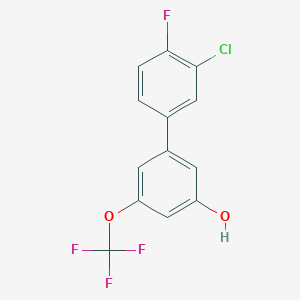
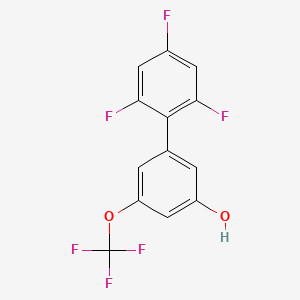
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
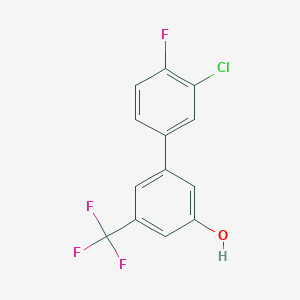

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
